2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with a complex structure, characterized by the presence of benzyloxy groups attached to a phenyl ring, which is further connected to an ethan-1-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzyloxy-substituted phenyl ringThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyloxy-substituted aldehydes or acids, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance binding affinity, while the ethan-1-amine moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride
- 1-[3,4-bis(benzyloxy)phenyl]ethan-1-one
Uniqueness
2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is unique due to the specific positioning of the benzyloxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
CAS No. |
2758001-19-1 |
---|---|
Molecular Formula |
C22H24ClNO2 |
Molecular Weight |
369.9 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.